![molecular formula C25H27N5O2 B268079 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as MTMEP and belongs to the class of phenethylamine derivatives.
Mécanisme D'action
The exact mechanism of action of MTMEP is not yet fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate. MTMEP may also have anti-inflammatory and antioxidant effects, which could contribute to its therapeutic potential.
Biochemical and Physiological Effects:
MTMEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. It has also been shown to have analgesic effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTMEP for lab experiments is its relatively low toxicity compared to other compounds in its class. However, it can be difficult to obtain and may be expensive to synthesize. Additionally, its mechanism of action is not yet fully understood, which could limit its potential applications.
Orientations Futures
There are several potential future directions for research on MTMEP. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of research is its potential neuroprotective effects in neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, MTMEP shows promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of MTMEP involves a series of chemical reactions that require the use of specialized equipment and reagents. The most common method of synthesizing MTMEP involves the condensation of 4-methylphenylhydrazine with 3-methoxy-4-formylbenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 1-phenylethyl bromide in the presence of potassium carbonate.
Applications De Recherche Scientifique
MTMEP has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising areas of research include its use as an antidepressant, anxiolytic, and analgesic agent. MTMEP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine |
|---|---|
Formule moléculaire |
C25H27N5O2 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C25H27N5O2/c1-18-9-12-22(13-10-18)30-25(27-28-29-30)17-32-23-14-11-20(15-24(23)31-3)16-26-19(2)21-7-5-4-6-8-21/h4-15,19,26H,16-17H2,1-3H3 |
Clé InChI |
NCKALTGIYINKTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



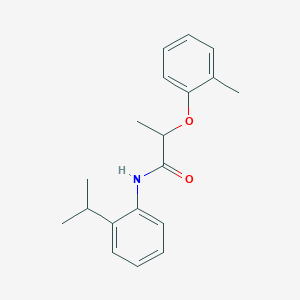




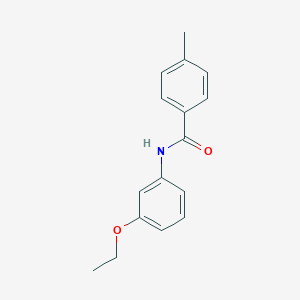
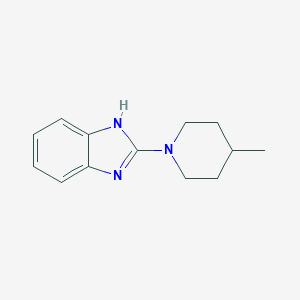
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)

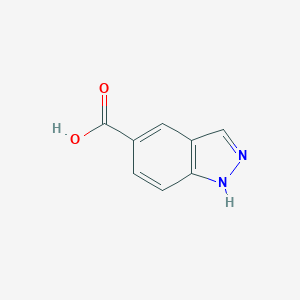
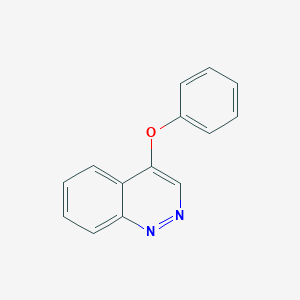
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
